molecular formula C10H11NO2 B8723480 4-Aminoindane-5-carboxylic Acid

4-Aminoindane-5-carboxylic Acid

Cat. No.: B8723480
M. Wt: 177.20 g/mol
InChI Key: ITYUCJWSVNBSDG-UHFFFAOYSA-N
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Description

4-Aminoindane-5-carboxylic acid is an organic compound that belongs to the class of indane derivatives It features an indane ring system with an amino group at the fourth position and a carboxylic acid group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-aminoindane-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of indane derivatives, followed by functional group transformations to introduce the amino and carboxylic acid groups. For instance, the process may involve the nitration of indane to form nitroindane, which is then reduced to aminoindane. Subsequent carboxylation introduces the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process often involves optimizing reaction conditions to maximize yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Aminoindane-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Nitroindane derivatives.

    Reduction: Indane alcohols or aldehydes.

    Substitution: Amides or other substituted indane derivatives.

Scientific Research Applications

4-Aminoindane-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-aminoindane-5-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

4-amino-2,3-dihydro-1H-indene-5-carboxylic acid

InChI

InChI=1S/C10H11NO2/c11-9-7-3-1-2-6(7)4-5-8(9)10(12)13/h4-5H,1-3,11H2,(H,12,13)

InChI Key

ITYUCJWSVNBSDG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=C(C=C2)C(=O)O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Add 30% aqueous hydrogen peroxide solution (5 mL) in water (44 mL) to a solution of 1,6,7,8-Tetrahydro-1-aza-as-indacene-2,3-dione (3.80 mg, 20.3 mmol) and NaOH (5.03 g, 126 mmol) in water (97 mL) over a period of 30 minutes, stir the mixture at room temperature for 1 h. Acidulate with 1N hydrochloric acid, filter the solid, wash with water and dry to afford 4-amino-indan-5-carboxylic acid (3.13 g, 87%). Dissolve 4-amino-indan-5-carboxylic acid (3.07 g, 17.3 mmol) in ethyl acetate (87 mL) and ethanol (87 mL) and add (trimethylsilyl) diazomethane (17.3 mL, 34.6 mmol, 2 M in hexanes) at room temperature and stir the solution for 1 h. Remove the solvent under reduced pressure. Purify the residue by flash chromatography, eluting with hexanes/ethyl acetate, to afford the title compound (2.50 g, 76%). 1H NMR (MeOD, 300 MHz) δ 2.12 (quintuplet, J=7.6 Hz, 2H), 2.75 (t, J=7.5 Hz, 2H), 2.89 (t, J=7.5 Hz, 2H), 3.83 (s, 3H), 6.53 (d, J=8.1 Hz, 1H), 7.66 (d, J=8.1 Hz, 1H). MS (ES+): 192 (M+H).
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3.8 mg
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44 mL
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97 mL
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Synthesis routes and methods II

Procedure details

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